Lipophilicity (LogP) Comparison Against Methyl Ester Analog
Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate exhibits a measured/calculated LogP of 2.07 [1], which is approximately 0.43 log units lower (less lipophilic) than its methyl ester analog, methyl 3-(aminomethyl)thiophene-2-carboxylate (LogP 2.50) . This difference translates to a roughly 2.7-fold difference in octanol-water partition coefficient, a quantifiable parameter affecting membrane permeability, solubility, and chromatographic retention . In medicinal chemistry campaigns, a lower LogP can reduce off-target binding and improve metabolic stability, directly influencing the progression of hit-to-lead series . Procurement of the tert-butyl ester over the methyl ester is justified when a more hydrophilic, yet still ester-protected, building block is required for library synthesis or bioconjugation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.07 |
| Comparator Or Baseline | Methyl 3-(aminomethyl)thiophene-2-carboxylate (CAS 79472-21-2), LogP = 2.50 |
| Quantified Difference | ΔLogP = -0.43 (approx. 2.7x difference in partition coefficient) |
| Conditions | Calculated/predicted LogP values from ChemSpace (target) and LookChem (comparator); standard 25°C, neutral pH, n-octanol/water system. |
Why This Matters
This quantifiable lipophilicity difference provides a clear, data-driven basis for selecting the tert-butyl ester when a more balanced hydrophilicity profile is needed in a synthetic intermediate, as opposed to the more lipophilic methyl ester.
- [1] ChemSpace. tert-butyl 3-(aminomethyl)thiophene-2-carboxylate. CSMB00010186529. (2026). Retrieved from https://chem-space.com/CSMB00010186529-9DA8B0 View Source
